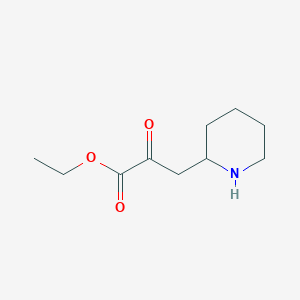

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate

Description

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate is a β-keto ester derivative featuring a piperidin-2-yl substituent. Piperidine derivatives are widely explored in drug discovery due to their structural versatility and ability to interact with biological targets, such as enzymes and receptors . The ethyl ester group enhances solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl 2-oxo-3-piperidin-2-ylpropanoate |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3 |

InChI Key |

OBERHLPGSGOXOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-3-(piperidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Solvent recovery and recycling are also employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(piperidin-2-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Ethyl 2-(4-Chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn)

- Structure : Cyclopropyl and 4-chlorobenzyl substituents.

- Synthesis : Uses DIPEA and LiCl in THF, yielding a compound with enhanced steric bulk and lipophilicity compared to the target compound.

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a)

- Structure : Nitropyridine substituent.

- Synthesis : Prepared via nitration, yielding 50% efficiency.

- Key Differences : The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity at the keto position. This contrasts with the electron-donating piperidine ring in the target compound .

Ethyl 3-oxo-3-(oxolan-2-yl)propanoate

Comparative Analysis of Ring Systems

(Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate

- Structure: Quinoline-derived planar aromatic system.

- Key Differences: The conjugated quinoline moiety enables fluorescence and stacking interactions, unlike the non-aromatic piperidine ring. X-ray data reveal N–H···O and C–H···O interactions in crystal packing, suggesting distinct solid-state behavior .

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

- Structure : Cyclopentyl ring with a ketone group.

Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate (27)

Functional Group Modifications

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Structure : Fluorine atom at the α-position.

- Key Differences: Fluorine’s electronegativity increases acidity at the α-carbon, making it more reactive in enolate formation compared to the target compound .

Ethyl 2-oxo-3,3-diphenyl-propanoate

Data Tables

Table 2. Functional Group Impact

| Functional Group | Example Compound | Effect on Properties |

|---|---|---|

| Piperidine ring | Target compound | Enhanced basicity, solubility in polar solvents |

| Diazo group | Methyl 3-[...]propionate (27) | Enables cyclopropanation reactions |

| Fluorine atom | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Increased α-carbon acidity |

| Diphenyl groups | Ethyl 2-oxo-3,3-diphenyl-propanoate | High hydrophobicity, steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.